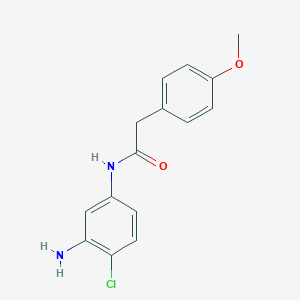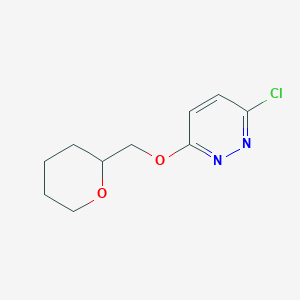![molecular formula C10H11N3O2 B3072221 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine CAS No. 1016691-89-6](/img/structure/B3072221.png)
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine
Overview
Description
The compound “5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine” is a derivative of the 1,3,4-oxadiazole class . 1,3,4-Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They have been found to possess a wide variety of biological activities, particularly for cancer treatment .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves multistep reactions . For instance, a series of novel triazole-pyrimidine-based compounds, which are similar to the requested compound, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been studied using techniques such as single crystal X-ray diffraction . The structure of these compounds often includes a benzene ring and a pyrimidine ring .Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives have been found to undergo various chemical reactions, making them important for molecule planning . These compounds can selectively interact with nucleic acids, enzymes, and globular proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by the presence of various substituent groups. These groups can affect the compound’s solubility, stability, and reactivity.Scientific Research Applications
Antimicrobial and Anticancer Potential
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine and its analogues have been explored for their antimicrobial and anticancer properties. A study by Ahsan and Shastri (2015) synthesized a series of oxadiazole analogues with potential antiproliferative and antimicrobial activities. Their research highlighted compounds with significant anticancer activity, particularly against non-small cell lung cancer, and strong antimicrobial effects against bacterial and fungal strains (Ahsan & Shastri, 2015).
Antifungal and Antioxidant Properties
Compounds derived from 1,3,4-oxadiazoles have also demonstrated notable antifungal and antioxidant activities. Nimbalkar et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and assessed their antifungal potential against various human pathogenic fungal strains. Their findings revealed promising antifungal activity, complemented by significant antioxidant capabilities, showcasing the compound's therapeutic potential in combating fungal infections and oxidative stress (Nimbalkar et al., 2016).
Photochemical Synthesis and Reactivity
The photochemistry of 1,3,4-oxadiazoles presents an intriguing area of research, with studies exploring the photoinduced molecular rearrangements of these compounds. Buscemi, Vivona, and Caronna (1996) investigated the photochemistry of 3,5-disubstituted 1,2,4-oxadiazoles, leading to the formation of various heterocyclic compounds through photolytic species capturing nitrogen nucleophiles. This research underscores the versatility of 1,3,4-oxadiazoles in synthetic organic chemistry and their potential in creating novel heterocyclic structures (Buscemi, Vivona, & Caronna, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKLGXNCDWAEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




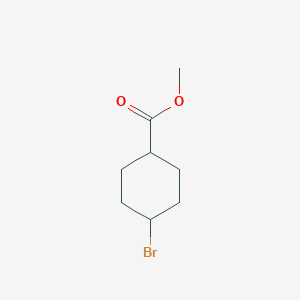
![(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3072152.png)
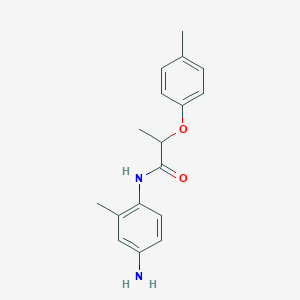
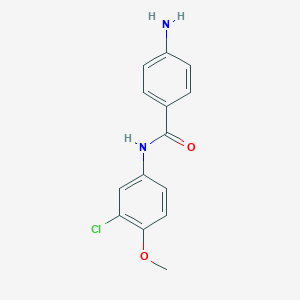
amine](/img/structure/B3072181.png)


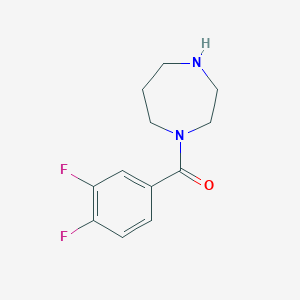

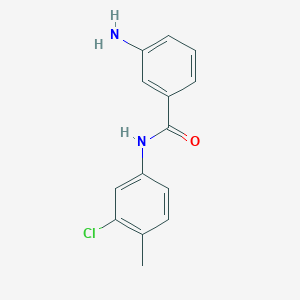
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072215.png)
